molecular formula C21H32BNO5 B13976545 tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B13976545
M. Wt: 389.3 g/mol
InChI Key: SHUBPFFKEVYIBS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C21H33BN2O5. This compound is notable for its boron-containing dioxaborolane group, which imparts unique chemical properties and reactivity. It is often used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids.

    Reduction: Formation of boranes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex molecules .

Biology and Medicine

The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boron-containing moieties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane group can interact with nucleophiles, facilitating reactions such as cross-coupling. This interaction is crucial in the formation of new carbon-carbon bonds, which is a key step in many synthetic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H32BNO5

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-12-11-17(14-23)25-16-10-8-9-15(13-16)22-27-20(4,5)21(6,7)28-22/h8-10,13,17H,11-12,14H2,1-7H3

InChI Key

SHUBPFFKEVYIBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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